

Comparative Selectivity Profiling: EJ R-866-75 vs. PTP4A Isoforms

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Compound of Interest

Compound Name: EJ R-866-75

Cat. No.: B1192711

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Executive Summary: The Selectivity Paradox

EJ R-866-75 represents a critical evolution in the pharmacological interrogation of the PTP4A (PRL) phosphatase family. While often categorized primarily as a PTP4A3 (PRL-3) inhibitor, its biochemical profile reveals a distinct identity: it is a potent, reversible, pan-PTP4A inhibitor with significant cross-reactivity against PTP4A1 and PTP4A2.

Unlike its analog EJ R-866-81, which achieved a breakthrough in isoform selectivity, **EJ R-866-75** retains the broad-spectrum inhibition profile of its parent compound, JMS-053, while offering improved physicochemical properties (solubility and drug-likeness). This guide delineates the precise selectivity window of **EJ R-866-75**, providing the experimental evidence required to select the correct probe for your specific signaling context.

Chemical Identity & Mechanism

EJ R-866-75 is a thienopyridinedione derivative designed to target the shallow, hydrophobic active site of PTP4A phosphatases.

- IUPAC Name: 7-Imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione^[1]
- Core Scaffold: Thienopyridinedione (optimized for redox stability compared to earlier quinone-based inhibitors).

- Binding Mechanism: Reversible inhibition.[2][3] Kinetic studies suggest an allosteric mode of action similar to JMS-053, likely engaging the WPD loop region or a proximal hydrophobic pocket, stabilizing the closed (inactive) conformation.

Structural Visualization

Figure 1: Structural logic of **EJR-866-75**. The morpholino side chain improves aqueous solubility, a key limitation of the parent compound JMS-053.

Comparative Selectivity Profile

The following data aggregates biochemical IC50 values derived from DiFMUP fluorescence assays. Note the critical distinction between **EJR-866-75** and the "Selectivity Breakthrough" analogs (EJR-866-81/NRT-870-59).

Table 1: Isoform Selectivity & Off-Target Profiling

Target	EJR-866-75 ()	JMS-053 (Parent)	EJR-866-81 (Analog)	Selectivity Verdict
PTP4A3 (PRL-3)	98.2 nM	~40–80 nM	36.1 nM	Potent
PTP4A1 (PRL-1)	Equipotent	Equipotent	>10-fold selective	Non-Selective
PTP4A2 (PRL-2)	Equipotent	Equipotent	>10-fold selective	Non-Selective
CDC25B	122.6 nM	92.6 nM	65.5 nM	Significant Cross-Reactivity
DUSP3	>600 nM	>500 nM	>300 nM	Moderate Selectivity
PTP1B	>1000 nM	>1000 nM	>1000 nM	Highly Selective

Interpretation for Experimental Design

- Use **EJR-866-75** when: You require a pan-PTP4A knockdown mimetic. Since PTP4A1 and PTP4A2 often share redundant oncogenic functions (e.g., migration, proliferation) with

PTP4A3, **EJR-866-75** is an excellent tool for total family inhibition.

- Avoid **EJR-866-75** when: You are specifically dissecting the unique contribution of PTP4A3 distinct from A1/A2. In such cases, EJ-866-81 or NRT-870-59 are the mandatory choices.

Experimental Protocols

To replicate the selectivity data or validate the inhibitor in your system, follow this standardized DiFMUP assay protocol.

Reagents Preparation[2][5][6]

- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT if possible, as it can destabilize some thienopyridinediones, though **EJR-866-75** is relatively redox-stable.
- Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[3] Stock at 10 mM in DMSO.
- Enzyme: Recombinant human PTP4A1, PTP4A2, and PTP4A3 (catalytic domains).

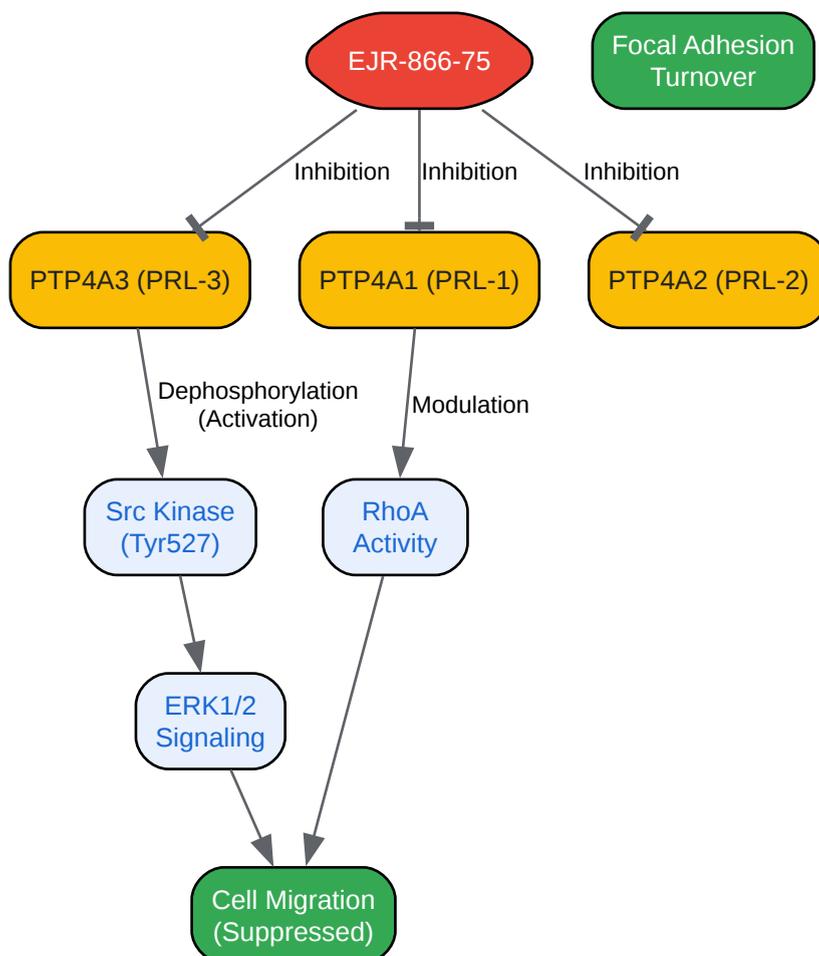
Kinetic Assay Workflow

- Plate Setup: Use black 384-well low-volume plates.
- Inhibitor Incubation:
 - Dispense 10 μ L of Enzyme (final conc: 20 nM) into wells.
 - Add 100 nL of **EJR-866-75** (serial dilution in DMSO).
 - CRITICAL STEP: Incubate for 20 minutes at Room Temperature. This allows the compound to induce/stabilize the allosteric conformational change.
- Reaction Initiation:
 - Add 10 μ L of DiFMUP substrate (final conc: equal to , typically ~15-20 μ M for PTP4A3).

- Measurement:
 - Monitor fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.
 - Calculate initial velocities () from the linear portion of the curve.
- Data Analysis: Fit data to the four-parameter logistic equation to determine

Signaling Pathway Impact

EJR-866-75 inhibition of the PTP4A family results in the hyper-phosphorylation of specific downstream substrates, leading to the suppression of migration and epithelial-mesenchymal transition (EMT).



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Figure 2: **EJR-866-75** exerts a multi-pronged effect by simultaneously blocking all three PTP4A isoforms, leading to the collapse of migratory signaling via Src and RhoA pathways.

References

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